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4-(4-Methyl-1,4-diazepan-1-

yl)benzylamine

CAS No.: 448934-01-8

Cat. No.: B1628607

Get Quote

Executive Summary
The 1,4-diazepane (homopiperazine) scaffold represents a critical evolution in medicinal

chemistry, offering a "privileged" architecture that bridges the gap between rigid, flat

heterocycles and highly flexible linear chains.[1] While 6-membered piperazines have long

dominated drug discovery libraries due to synthetic accessibility, their planar "chair"

conformation often limits access to complex, three-dimensional binding pockets.[1]

This guide details the technical application of diazepane-based building blocks. It focuses on

the 1,4-isomer, which provides unique vectors for diversity-oriented synthesis (DOS) and has

been validated by high-profile clinical successes such as Suvorexant (Belsomra).

Part 1: Structural Dynamics & Scaffold Selection
The "Escape from Flatland"
In modern drug discovery, increasing the fraction of
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hybridized carbons (

) correlates with improved clinical success rates by enhancing solubility and selectivity.[1]

Table 1: Physicochemical Comparison of Nitrogen Heterocycles

Feature
Piperazine (6-
membered)

1,4-Diazepane (7-
membered)

Impact on Drug
Design

Conformation Rigid Chair
Flexible Twist-Chair /

Boat

Diazepane adapts to

induced-fit binding

pockets.

Vectors (Linear) (Angular)

Diazepane allows "U-

shaped" bioactive

conformations.

Basicity (

)

Similar basicity;

diazepane maintains

solubility.

Metabolic Liability High (N-oxidation)
Moderate (Ring

oxidation)

C-substitution (e.g.,

methyl at C6) blocks

metabolism.[1]

Decision Logic: When to Deploy Diazepanes
The following decision tree illustrates the medicinal chemistry logic for selecting a diazepane

core over a standard piperazine.
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Target Binding Pocket Analysis

Is the pocket linear or globular?

Linear/Narrow

Narrow channel

Globular/Complex

Deep pocket

Select Piperazine
(Rigid spacer)

Is induced fit required?

No (Rigid fit)

Select 1,4-Diazepane
(Twist-Chair Adaptability)

Yes (Dynamic fit)

Click to download full resolution via product page

Figure 1: Strategic decision tree for scaffold selection based on binding pocket geometry.

Part 2: Synthetic Methodologies & Library Design[1]
[2]
The Challenge of Regioselectivity
The core challenge in using 1,4-diazepane is distinguishing between the two chemically

equivalent nitrogen atoms (

and

). For library generation, orthogonal protection is non-negotiable.[1]
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Protocol: Regioselective Synthesis of -Boc-
Homopiperazine
This protocol creates a mono-protected building block, allowing sequential functionalization of

the two nitrogen termini.

Materials:

Homopiperazine (1,4-Diazepane) [CAS: 505-66-8]

Di-tert-butyl dicarbonate (

)

Dichloromethane (DCM)[1]

Triethylamine (

)[1]

Step-by-Step Methodology:

Stoichiometric Control: Dissolve homopiperazine (10.0 g, 100 mmol) in DCM (200 mL). It is

critical to use a large excess of the diamine (at least 2-3 equivalents relative to the protecting

group) if using direct alkylation, but for Boc-protection, we rely on slow addition.[1]

Controlled Addition: Cool the solution to

. Dissolve

(10.9 g, 50 mmol - 0.5 equiv) in DCM (50 mL). Add this solution dropwise over 2 hours.

Expert Insight: The slow addition of a sub-stoichiometric amount of

minimizes the formation of the bis-Boc byproduct.

Workup (Purification by Extraction):

Wash the organic layer with water (
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). The unreacted homopiperazine remains in the aqueous phase (and can be recycled).

The mono-Boc product partitions into the organic phase.

Validation: Check TLC (ninhydrin stain). Bis-Boc moves to the solvent front; Mono-Boc is

mid-polar; unreacted amine stays at the baseline.

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo to yield

-Boc-homopiperazine as a colorless oil or low-melting solid.

Yield Expectation: 60-75% based on

.

Library Generation Workflow
Once the mono-protected core is established, the library is expanded via "Grow" vectors.

1,4-Diazepane Core Mono-Boc Protection
N1 Functionalization

(Reductive Amination / Acylation)
 Electrophile A N4 Deprotection

(TFA or HCl)
N4 Functionalization
(SnAr / Sulfonylation)

 Electrophile B Diverse Library
(Dual Vector)

Click to download full resolution via product page

Figure 2: Orthogonal functionalization workflow for generating diversity at N1 and N4 positions.

Part 3: Case Study & Mechanistic Validation[1]
Suvorexant (Belsomra): The "Killer App" for Diazepanes
The development of Suvorexant, a dual orexin receptor antagonist (DORA) for insomnia,

serves as the definitive proof-of-concept for this scaffold.

The Problem: Early hits were lipophilic and metabolically unstable.[2][3][4]

The Solution: Introduction of the 1,4-diazepane ring.[5][6][7][8]
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Mechanistic Insight: The 7-membered ring adopts a specific U-shaped conformation when

bound to the OX1/OX2 receptors. This conformation positions the two aromatic "wings"

(chlorobenzoxazole and fluorobenzene) at the precise angle required to block the receptor, a

geometry that a 6-membered piperazine ring could not achieve without inducing strain.

Optimization: To improve metabolic stability, a methyl group was introduced at the

position (inter-nitrogen carbon).[1] This hinders oxidative metabolism on the ring, significantly
improving the pharmacokinetic (PK) profile [1].[1]

Self-Validating System: Quality Control for Diazepane
Libraries
To ensure the integrity of a diazepane library, the following QC metrics must be met:

Conformational Purity: Unlike piperazines, diazepanes can exist in multiple conformers. Low-

temperature NMR may be required to resolve broad peaks caused by ring flipping.

Regio-verification: When introducing substituents on Carbon (e.g., C2 vs C6), use 2D NMR

(HMBC) to verify the distance from the nitrogen atoms.[1]

Basic Center Titration: Ensure the final compounds maintain a

suitable for CNS penetration (typically

7.5–9.0 for the protonated amine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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